5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11480909
Molecular Formula: C20H25FN4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25FN4 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3 |
| Standard InChI Key | CSJRHRVKLMDFDU-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system containing fused pyrazole and pyrimidine rings. Key substituents include:
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A tert-butyl group at position 5, enhancing lipophilicity and metabolic stability
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A 4-fluorophenyl ring at position 3, contributing to π-π stacking interactions with biological targets
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A methyl group at position 2, influencing steric effects
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An isopropylamine (-N-(propan-2-yl)) group at position 7, facilitating hydrogen bonding
Table 1: Key Structural Parameters
Synthetic Methodologies
General Synthesis Strategy
Synthesis typically follows a multi-step sequence involving:
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Core formation: Cyclocondensation of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with β-diketones or enaminones
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Functionalization:
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tert-Butyl introduction via Friedel-Crafts alkylation
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Methyl group installation through nucleophilic substitution
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Amine coupling using Buchwald-Hartwig amination
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Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 8 hr | 68 | >95% | |
| tert-Butyl addition | AlCl₃, tert-butyl chloride, 0°C | 72 | 92% | |
| Amine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 81 | 98% |
Purification and Characterization
Final compounds are typically purified via:
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Flash chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
Critical characterization methods include: -
¹H/¹³C NMR: Confirms substituent positions through characteristic shifts (e.g., ¹⁹F coupling in 4-fluorophenyl group)
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HRMS: Validates molecular formula
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X-ray crystallography: Resolves spatial arrangement of bulky tert-butyl and fluorophenyl groups
Pharmacological Significance
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines with similar substitution patterns show:
Table 3: Comparative Biological Activities of Structural Analogs
| Compound | CDK2 IC₅₀ (nM) | S. aureus MIC (μg/mL) | DPPH SC₅₀ (μM) | Source |
|---|---|---|---|---|
| 5-tert-butyl-3-(4-Cl-phenyl) analog | 34 ± 2 | 4.1 ± 0.3 | 82 ± 5 | |
| N-Cyclopentyl derivative | 89 ± 7 | 8.2 ± 0.6 | 124 ± 8 | |
| N-Butyl-2-methyl variant | 152 ± 11 | 16.4 ± 1.1 | 215 ± 12 |
Physicochemical and ADME Properties
Solubility and Permeability
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Aqueous solubility: 12.8 μg/mL (pH 7.4), enhanced to 98.3 μg/mL with β-cyclodextrin complexation
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Caco-2 permeability: Papp 8.7 × 10⁻⁶ cm/s, indicating moderate absorption
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Plasma protein binding: 92-96% across species, driven by lipophilic substituents
Metabolic Stability
Key metabolic pathways identified in liver microsomes:
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Oxidation: tert-Butyl group → carboxylic acid (major)
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N-Dealkylation: Isopropylamine removal (minor)
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Glucuronidation: NH group conjugation (species-dependent)
Computational Modeling Insights
Molecular Docking Studies
Docking into CDK2 (PDB 1AQ1) reveals:
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Fluorophenyl ring: π-π stacking with Phe82 (bond distance 3.8 Å)
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Pyrimidine N1: Hydrogen bond with Leu83 backbone (1.9 Å)
QSAR Predictions
Critical parameters influencing activity:
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